1-(Oxan-4-yl)azetidin-3-ol Hydrochloride: A Strategic sp³-Rich Building Block
1-(Oxan-4-yl)azetidin-3-ol Hydrochloride: A Strategic sp³-Rich Building Block
Technical Guide & Application Note
Part 1: Executive Summary
In the modern era of "escaping from flatland," 1-(oxan-4-yl)azetidin-3-ol hydrochloride (CAS: 2034621-00-4) has emerged as a high-value intermediate. It represents a strategic fusion of two saturated heterocycles: the strained, rigid azetidine and the polar, metabolic-stabilizing tetrahydropyran (oxane) .
For drug development professionals, this compound is not merely a reagent; it is a physicochemical tuner . By replacing larger, lipophilic moieties (like N-methylpiperazine or morpholine) with this scaffold, researchers can often lower logP, increase aqueous solubility, and introduce novel exit vectors for side-chain attachment, all while maintaining a low molecular weight footprint.
Part 2: Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: 1-(oxan-4-yl)azetidin-3-ol hydrochloride[1]
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Common Synonyms: 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol HCl; 1-(Tetrahydro-pyran-4-yl)-azetidin-3-ol hydrochloride
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CAS Number: 2034621-00-4[1]
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Molecular Formula: C₈H₁₅NO₂ · HCl
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Molecular Weight: 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Structural Geometry & Conformation
The compound features an azetidine ring, which is inherently puckered to relieve torsional strain. This puckering (typically ~30°) creates a distinct vector for the hydroxyl group at the C3 position compared to a flat pyrrolidine or piperidine analog.
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The Azetidine Core: Provides rigidity.[2][3] The N-C3 distance is shorter than in 5- or 6-membered rings, pulling substituents closer to the core.
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The Oxane (Tetrahydropyran) Anchor: Attached at the azetidine nitrogen, this ring acts as a polar "anchor." It is a bioisostere of the cyclohexyl group but with significantly lower lipophilicity due to the ether oxygen.
Salt Form Advantages
The hydrochloride salt is the preferred form for storage and handling due to:
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Stability: Prevents oxidation of the secondary amine (if it were free) and reduces hygroscopicity compared to the free base.
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Solubility: High water solubility facilitates preparation of stock solutions for biological assays.
Part 3: Synthesis & Manufacturing Protocol
Objective: Synthesis of 1-(oxan-4-yl)azetidin-3-ol via Reductive Amination. Scale: Gram-scale laboratory preparation.
Reaction Logic
Direct alkylation of azetidin-3-ol with 4-halotetrahydropyrans is often sluggish due to steric hindrance and competing elimination. Reductive amination using tetrahydro-4H-pyran-4-one is the industry-standard "self-validating" protocol because it proceeds via an equilibrium-driven iminium intermediate that is irreversibly reduced.
Detailed Protocol
Reagents:
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Azetidin-3-ol hydrochloride (1.0 equiv)
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Tetrahydro-4H-pyran-4-one (1.1 equiv)
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Sodium triacetoxyborohydride (STAB) (1.5 equiv)
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DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Methodology:
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Free Base Liberation (In-situ):
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Suspend azetidin-3-ol HCl in DCM under nitrogen atmosphere.
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Add DIPEA dropwise. Why? The HCl salt will not react with the ketone; the amine must be deprotonated to attack the carbonyl. Stir for 15 minutes until the solution clears.
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Imine Formation:
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Add tetrahydro-4H-pyran-4-one to the mixture.
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Critical Step: Add activated molecular sieves (4Å) or magnesium sulfate. Why? Removing the water byproduct shifts the equilibrium toward the iminium ion, essential for the next step. Stir for 30–60 minutes at room temperature.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium triacetoxyborohydride (STAB) portion-wise. Why STAB? It is milder than NaBH₄ and selectively reduces the iminium ion without reducing the ketone starting material, minimizing side products.
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Allow to warm to room temperature and stir overnight (12–16 hours).
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Work-up & Purification:
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Quench with saturated aqueous NaHCO₃.
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Extract with DCM (3x). Dry organics over Na₂SO₄.
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Concentrate in vacuo.[4]
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Salt Formation: Dissolve the crude oil in minimal ethanol/diethyl ether, cool to 0°C, and add 4M HCl in dioxane dropwise. The white precipitate is the target HCl salt.
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Visualization: Synthesis Pathway
Figure 1: Reductive amination pathway for the synthesis of 1-(oxan-4-yl)azetidin-3-ol HCl.
Part 4: Physicochemical Profile
The following data summarizes the properties that make this fragment attractive for medicinal chemistry campaigns.
| Property | Value | Context/Significance |
| Molecular Weight | 193.67 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~0.26 | Highly polar; excellent for reducing overall lipophilicity of a drug candidate. |
| TPSA | 32.7 Ų | Low polar surface area suggests good membrane permeability potential. |
| H-Bond Donors | 2 (OH, NH+) | The hydroxyl is a versatile handle; the ammonium is masked in the free base. |
| H-Bond Acceptors | 3 | Includes the ether oxygen and the hydroxyl oxygen. |
| pKa (Calc) | ~9.5 (Amine) | Basic center; likely protonated at physiological pH (7.4). |
| Sp³ Fraction | 1.0 (100%) | "Escape from Flatland"—improves solubility and selectivity. |
Part 5: Medicinal Chemistry Applications[5][6][7][8]
Bioisosterism and Scaffold Hopping
This fragment is frequently used as a bioisostere for:
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Morpholine: It shares the ether oxygen and basic nitrogen but alters the vector geometry and reduces the ring size.
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N-Methylpiperazine: It provides a similar solubility boost but removes the potential metabolic liability of the N-methyl group.
Decision Logic for Usage
When should a chemist deploy this scaffold?
Figure 2: Strategic decision tree for incorporating the azetidine-oxane scaffold.
Part 6: Quality Control & Characterization
To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, D₂O)
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δ 4.5–4.7 ppm (m, 1H): Methine proton at C3 of azetidine (adjacent to OH).
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δ 4.0–4.3 ppm (m, 2H): Azetidine ring protons (adjacent to N).
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δ 3.8–4.0 ppm (m, 2H): Pyran ring protons (adjacent to O, equatorial).
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δ 3.4–3.6 ppm (m, 2H): Pyran ring protons (adjacent to O, axial).
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δ 3.2–3.4 ppm (m, 1H): Methine proton of pyran (attached to N).
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δ 1.5–2.0 ppm (m, 4H): Pyran ring methylene protons.
Mass Spectrometry (LC-MS)
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ESI+: m/z = 158.1 [M+H]⁺ (Corresponds to the free base C₈H₁₅NO₂).
Part 7: Handling and Safety (SDS Summary)
While this specific salt is generally stable, standard laboratory safety protocols for amine salts apply.
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: Avoid dust formation. Use in a fume hood.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccate.
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Incompatibility: Strong oxidizing agents.
References
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ChemScene. (n.d.).[1] 1-(Oxan-4-yl)azetidin-3-ol hydrochloride Product Data. Retrieved from [1]
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Enamine. (2020). Azetidines in Drug Discovery: Privileged Scaffolds. Enamine Building Blocks. Retrieved from
- Lowe, D. (2014). The Azetidine Connection. In the Pipeline (Science.org). A discussion on the rising utility of azetidines in medicinal chemistry.
- Stephens, C. E., et al. (2008). Reductive Amination: A Practical Guide for Medicinal Chemists. Journal of Medicinal Chemistry. (General protocol reference).
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PharmaBlock. (2019). Azetidines in Drug Discovery. Whitepaper on the structural advantages of 4-membered rings. Retrieved from
